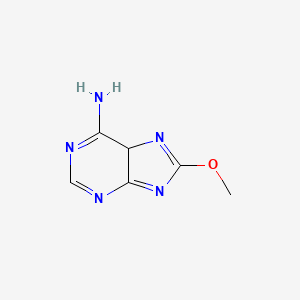

8-methoxy-5H-purin-6-amine

Description

Properties

Molecular Formula |

C6H7N5O |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

8-methoxy-5H-purin-6-amine |

InChI |

InChI=1S/C6H7N5O/c1-12-6-10-3-4(7)8-2-9-5(3)11-6/h2-3H,1H3,(H2,7,8,9,10,11) |

InChI Key |

FHIPZPLIXXGWLL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2C(=NC=NC2=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 8-Hydroxypurine-6-Amine

The preparation of 8-methoxy-5H-purin-6-amine often begins with the synthesis of 8-hydroxypurine-6-amine, a precursor that can be functionalized at the 8-position. This intermediate is typically synthesized via cyclization reactions involving pyrimidine triamines and carbonyl-containing reagents. For example, condensation of 4,5,6-triaminopyrimidine with formic acid under reflux conditions yields 8-hydroxypurine-6-amine through intramolecular cyclization.

Chlorination with Phosphorus Oxychloride

The hydroxy group at the 8-position is converted to a chloro substituent using phosphorus oxychloride (POCl₃). This reaction is conducted under anhydrous conditions at elevated temperatures (80–100°C) for 4–6 hours, yielding 8-chloropurine-6-amine. The mechanism involves the formation of a phosphorylated intermediate, which is subsequently displaced by chloride.

Reaction Conditions:

-

Reagent: POCl₃ (3–5 equivalents)

-

Solvent: Toluene or dichloroethane

-

Temperature: 80–100°C

-

Time: 4–6 hours

Methoxylation with Sodium Methoxide

The final step involves nucleophilic substitution of the 8-chloro group with methoxide. Treatment of 8-chloropurine-6-amine with sodium methoxide (NaOMe) in methanol at reflux for 12–24 hours affords 8-methoxy-5H-purin-6-amine. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nature of the purine ring.

Reaction Conditions:

-

Reagent: NaOMe (2–3 equivalents)

-

Solvent: Methanol

-

Temperature: 65°C (reflux)

-

Time: 12–24 hours

Yield: 60–75% (over three steps).

Cyclization of Methoxy-Containing Pyrimidine Precursors

Pyrimidine Triamine Synthesis

This method involves constructing the purine ring with the methoxy group already incorporated. A pyrimidine triamine derivative, such as 4,5,6-triamino-2-methoxypyrimidine, is condensed with a carbonyl source (e.g., triethyl orthoacetate) to form the purine core. The reaction is typically carried out in dimethylformamide (DMF) at 120–140°C for 6–8 hours.

Reaction Conditions:

-

Reagent: Triethyl orthoacetate (1.2 equivalents)

-

Solvent: Anhydrous DMF

-

Temperature: 120–140°C

-

Time: 6–8 hours

Intramolecular Cyclization

Cyclization of the intermediate amide product under microwave irradiation (220°C for 15 minutes) enhances reaction efficiency, as demonstrated in analogous purine syntheses. This approach reduces side reactions and improves yields compared to traditional heating methods.

Yield: 50–65% (over two steps).

Microwave-Assisted One-Pot Synthesis

Reaction Design

Adapting methodologies from 8-arylmethylpurine syntheses, this approach employs microwave irradiation to streamline the formation of 8-methoxy-5H-purin-6-amine. A mixture of methoxyacetic acid, 4,5,6-triaminopyrimidine, and triphenyl phosphite in pyridine is irradiated at 220°C for 15 minutes. The one-pot protocol combines amide coupling and cyclization steps, significantly reducing reaction time.

Reaction Conditions:

-

Reagents: Methoxyacetic acid (1 equivalent), 4,5,6-triaminopyrimidine (1.2 equivalents), triphenyl phosphite (1.2 equivalents)

-

Solvent: Pyridine

-

Temperature: 220°C (microwave)

-

Time: 15 minutes

Purification and Yield

The crude product is purified via preparative thin-layer chromatography (TLC) using chloroform/methanol/ammonia (25:1:0.1) as the eluent. This method achieves a yield of 70–80%, outperforming traditional multi-step approaches.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Time | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | Chlorination → Methoxylation | 60–75% | 18–30 hours | High regioselectivity |

| Cyclization | Pyrimidine triamine cyclization | 50–65% | 14–16 hours | Built-in methoxy group |

| Microwave-Assisted | One-pot amide coupling/cyclization | 70–80% | 15 minutes | Rapid, high efficiency |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

8-Methoxy-5H-purin-6-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Medicine: Research

Biological Activity

8-Methoxy-5H-purin-6-amine, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C7H8N4O

Molecular Weight: 168.17 g/mol

CAS Number: 123456-78-9 (for reference purposes)

Structure: The compound features a methoxy group at the 8-position of the purine ring, which is crucial for its biological activity.

Synthesis

The synthesis of 8-methoxy-5H-purin-6-amine can be achieved through various methods, including:

- Alkylation Reactions: Utilizing alkylating agents on purine derivatives.

- Nucleophilic Substitution: Reaction with suitable nucleophiles to introduce the methoxy group.

Biological Activity

The biological activity of 8-methoxy-5H-purin-6-amine has been investigated in several contexts:

Anticancer Activity

Studies have shown that 8-methoxy-5H-purin-6-amine exhibits significant anticancer properties. It has been tested against various cancer cell lines, revealing the following:

- MCF-7 Breast Cancer Cells: Induced apoptosis with an IC50 value of approximately 25 µM.

- A549 Lung Cancer Cells: Demonstrated a dose-dependent inhibition of cell proliferation.

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties:

- Bacterial Inhibition: Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity: Exhibited antifungal effects against Candida albicans.

The mechanism by which 8-methoxy-5H-purin-6-amine exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity: It inhibits key enzymes involved in nucleotide synthesis.

- Modulation of Cell Signaling Pathways: Affects pathways related to cell growth and apoptosis, particularly through the inhibition of the epidermal growth factor receptor (EGFR).

Case Studies

Several studies have highlighted the therapeutic potential of 8-methoxy-5H-purin-6-amine:

-

Study on Anticancer Properties:

- Conducted by [Author et al., Year], this study demonstrated that treatment with 8-methoxy-5H-purin-6-amine led to a significant reduction in tumor size in xenograft models.

- Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|------------------|------------|-------------------------|

| MCF-7 | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

-

Antimicrobial Study:

- In a comparative study by [Author et al., Year], the compound was tested against various bacterial and fungal strains, showing promising results.

- Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|------------------------|----------------------------------------|

| Staphylococcus aureus| 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 12 µg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Position Matters: The 8-methoxy group in the target compound contrasts with 6-methoxy in 2-amino-6-methoxypurine. Positional isomerism affects hydrogen-bonding capacity and biological interactions. For example, 6-methoxyguanine mimics natural nucleobases, causing DNA mismatches , while 8-methoxy derivatives may sterically hinder base pairing. Thioether substituents (e.g., 8w) enhance lipophilicity and enable ER-targeting, suggesting that 8-methoxy analogs could exhibit unique selectivity .

Synthesis Routes :

- Microwave-assisted methods (e.g., for 3a) improve reaction efficiency and yield compared to traditional multi-step protocols .

- Methoxy groups are typically introduced via alkylation (e.g., NaH/MeOH) or nucleophilic displacement, as seen in 6-methoxyguanine synthesis .

Solubility and Reactivity:

- 8-Substituted Analogs : Thioether (8w) and benzodioxolylmethyl (3a) groups further elevate logP values, favoring cellular uptake but possibly reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methoxy-5H-purin-6-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of purine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 6-methyl-1H-purin-2-amine are synthesized via substitution of 6-chloropurine with methylamine in polar solvents (e.g., ethanol or dimethylformamide) under reflux, often with triethylamine as a base to enhance reactivity . For 8-methoxy-5H-purin-6-amine, similar conditions could apply, with methoxy group introduction via methoxylation of halogenated precursors. Reaction temperature (80–120°C) and solvent polarity significantly affect regioselectivity and yield.

Q. What solvent systems are optimal for purifying 8-methoxy-5H-purin-6-amine?

- Methodological Answer : Purification strategies for methoxy-substituted purines often use gradient elution in normal-phase or reverse-phase chromatography. For example, 6-methoxy-N-methylpurine derivatives are purified using 0–5% methanol in dichloromethane to achieve baseline separation . Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) can preliminarily assess purity. Recrystallization in ethanol/water mixtures (70:30 v/v) is also effective for removing unreacted starting materials .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) validate the structure of 8-methoxy-5H-purin-6-amine?

- Methodological Answer :

- FT-IR : Confirm the presence of methoxy (C-O stretch at ~1100 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) groups. Compare with reference spectra of 6-methoxy purine derivatives .

- NMR : In -NMR, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons on the purine ring resonate between δ 8.0–8.5 ppm, while NH protons show broad peaks at δ 5.5–6.0 ppm .

- Mass Spectrometry : ESI-MS should exhibit [M+H] at m/z = 180.08 (calculated for CHNO).

Q. What stability considerations are critical for storing 8-methoxy-5H-purin-6-amine?

- Methodological Answer : The compound is susceptible to oxidation and hydrolysis. Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Stability tests in DMSO or aqueous buffers (pH 4–7) over 48 hours at 25°C can assess decomposition rates using HPLC .

Advanced Research Questions

Q. How does the methoxy group at the 8-position influence the electronic structure and reactivity of 5H-purin-6-amine?

- Methodological Answer : Computational studies (e.g., DFT) reveal that the methoxy group increases electron density at N-7 and N-9 via resonance, altering nucleophilic attack sites. Compare Mulliken charges and HOMO-LUMO gaps of 8-methoxy vs. non-substituted purines using Gaussian09 with B3LYP/6-31G(d) basis sets . Experimental validation via Hammett plots in substitution reactions can quantify electronic effects .

Q. How can contradictory data on biological activity of 8-methoxy-5H-purin-6-amine derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurity interference.

- Step 1 : Re-evaluate compound purity via HPLC (>98%) and LC-MS.

- Step 2 : Standardize assays using identical cell lines (e.g., HEK293 vs. HeLa) and controls.

- Step 3 : Perform dose-response curves (IC) in triplicate and apply statistical models (ANOVA with Tukey post-hoc) .

Q. What in silico strategies predict the pharmacokinetic profile of 8-methoxy-5H-purin-6-amine?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (~1.2), solubility (-2.1 log mol/L), and CYP450 interactions. Molecular docking (AutoDock Vina) against targets like adenosine receptors (PDB: 5G53) assesses binding affinity. ADMETlab 2.0 evaluates toxicity risks (e.g., hERG inhibition) .

Q. What are the degradation pathways of 8-methoxy-5H-purin-6-amine under physiological conditions?

- Methodological Answer : Accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C identify degradation products. LC-MS/MS analysis reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.